molecular formula C13H17N3O3 B510101 4-Oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanoic acid CAS No. 213186-59-5

4-Oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanoic acid

Cat. No. B510101
CAS RN: 213186-59-5
M. Wt: 263.29g/mol
InChI Key: XMGUUCBOUCQYNW-UHFFFAOYSA-N
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Description

“4-Oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanoic acid” is a chemical compound with the CAS Number: 213186-59-5. It has a molecular weight of 263.3 and its IUPAC name is 4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butanoic acid .


Synthesis Analysis

A series of 4-oxo-4-(4-(pyrimidin-2-yl) piperazin-1-yl) butanoic acid derivatives were synthesized and tested for their analgesic and anti-inflammatory activities, cyclooxygenase inhibition as well as for their ulcerogenic potential .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17N3O3/c17-12(4-5-13(18)19)16-9-7-15(8-10-16)11-3-1-2-6-14-11/h1-3,6H,4-5,7-10H2,(H,18,19). The InChI key is XMGUUCBOUCQYNW-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving “4-Oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanoic acid” are not mentioned in the search results, it’s worth noting that its derivatives have been synthesized and tested for various biological activities .

Scientific Research Applications

Antiviral Therapeutics

Compounds containing five-membered heteroaryl amines, which are structurally similar to “4-Oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanoic acid”, have shown promising antiviral activity. These compounds have been compared favorably with the commercial antiviral drug Ribavirin, suggesting potential applications in developing new antiviral therapeutics .

Aldose Reductase Inhibitors (ARIs) and Antioxidants

Hydroxypyridinone derivatives, which share a core structure with the compound , have been designed as multifunctional ARIs with antioxidative properties. These compounds have shown significant inhibitory behavior and antioxidant activity, indicating their potential use in treating oxidative stress-related diseases .

Synthesis of Chromeno Derivatives

A domino strategy for synthesizing chromeno derivatives using similar compounds has been reported. These derivatives have potential applications in various fields, including medicinal chemistry and material science, due to their unique structural features .

Fluorescence Properties for Biological Imaging

New compounds with fluorescence properties related to “4-Oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanoic acid” have been synthesized. These compounds could be used in biological imaging and diagnostics due to their potential biologically active properties .

properties

IUPAC Name

4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c17-12(4-5-13(18)19)16-9-7-15(8-10-16)11-3-1-2-6-14-11/h1-3,6H,4-5,7-10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGUUCBOUCQYNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanoic acid

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